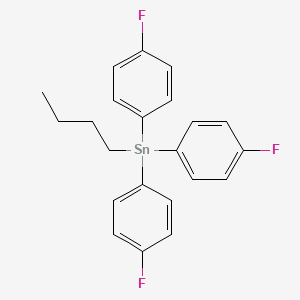
Butyltris(4-fluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris(4-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a butyl group and three 4-fluorophenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltris(4-fluorophenyl)stannane typically involves the stannylation of aryl halides. One common method is the nickel-catalyzed stannylation of aryl halides using butylstannyl reagents. This method is advantageous due to its high efficiency and the ability to use a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound often employs similar stannylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Butyltris(4-fluorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Butyltris(4-fluorophenyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyltris(4-fluorophenyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in research and industry .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different reactivity and toxicity profiles.
Triphenyltin chloride: Similar in structure but with phenyl groups instead of 4-fluorophenyl groups, leading to different chemical properties.
Uniqueness
Butyltris(4-fluorophenyl)stannane is unique due to the presence of 4-fluorophenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications that other organotin compounds may not be able to achieve .
Properties
CAS No. |
62942-35-2 |
|---|---|
Molecular Formula |
C22H21F3Sn |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
butyl-tris(4-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*2-5H;1,3-4H2,2H3; |
InChI Key |
QRKDKUBLKKRIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















